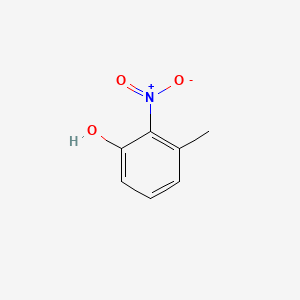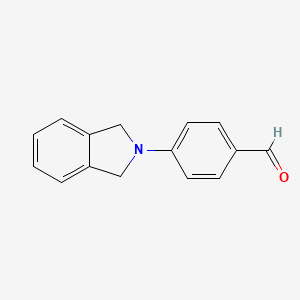
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde
Descripción general
Descripción
4-(1,3-Dihydro-2H-isoindol-2-yl)benzaldehyde (4-DIB) is an aromatic aldehyde that is used in the synthesis of various compounds. It is also known as 4-dihydro-2H-isoindol-2-ylbenzaldehyde, 4-dihydroisoindole-2-ylbenzaldehyde, 4-dihydroisoindole-2-carboxaldehyde, and 4-dihydro-2H-isoindole-2-ylbenzaldehyde. 4-DIB is a white solid with a melting point of 93-95°C and a boiling point of 258-260°C. It is soluble in organic solvents such as ethanol and acetone, and has a molecular weight of 198.23 g/mol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Dopamine Receptor Modulation
4-(Isoindolin-2-yl)benzaldehyde: derivatives, particularly isoindolines, have been studied for their potential to modulate dopamine receptors . This modulation is crucial in the development of antipsychotic agents. The compound’s ability to interact with dopamine receptor D2 suggests its application in treating disorders such as Parkinson’s disease and schizophrenia.
Organic Synthesis: Green Chemistry Approaches
The compound serves as a precursor in the green synthesis of isoindoline and isoindoline-1,3-dione derivatives . These derivatives are synthesized using solventless conditions, which align with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing.
Neuropharmacology: Parkinsonism Treatment
In vivo studies have shown that certain derivatives of 4-(Isoindolin-2-yl)benzaldehyde can reverse Parkinsonism induced by neurotoxins . This application is significant in the search for new treatments for Parkinson’s disease, offering a potential pathway for drug development.
Alzheimer’s Disease Research: β-Amyloid Aggregation Inhibition
Isoindoline derivatives have shown potential in inhibiting β-amyloid protein aggregation . This property is particularly relevant in Alzheimer’s disease research, as β-amyloid plaques are a hallmark of the disease, and their inhibition could lead to therapeutic applications.
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique structure allows for its use in analytical methods such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the characterization and quality control of pharmaceuticals and other chemical products.
Drug Design: In Silico Pharmacokinetic Evaluation
4-(Isoindolin-2-yl)benzaldehyde: and its derivatives can be evaluated in silico for their pharmacokinetic properties . This includes assessing their affinity for biological targets, toxicity profiles, and compliance with Lipinski’s rule of five, which is crucial in the early stages of drug design.
Bioactive Molecule Synthesis: Natural Product Analogues
The compound is an important intermediate in the synthesis of bioactive molecules, including natural product analogues . These molecules have a wide range of biological activities and are valuable in the discovery of new drugs.
Chemical Education: Synthesis and Characterization
Due to its relatively straightforward synthesis from common reagents like phthalic anhydride, 4-(Isoindolin-2-yl)benzaldehyde can be used in educational settings to teach students about organic synthesis and compound characterization .
Propiedades
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-11-12-5-7-15(8-6-12)16-9-13-3-1-2-4-14(13)10-16/h1-8,11H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAVXYHVHQTGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dihydro-2H-isoindol-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






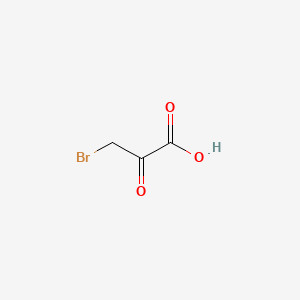
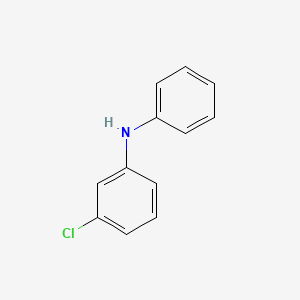
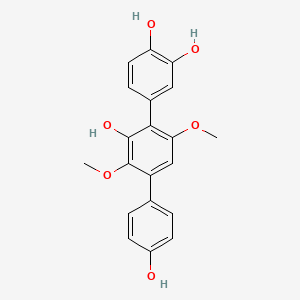
![N-[4-(diethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1664599.png)
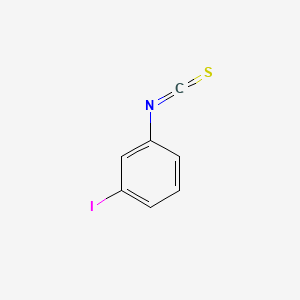
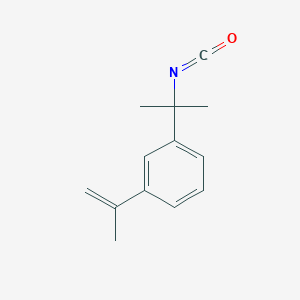
![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)
![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)
![Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate](/img/structure/B1664606.png)
